molecular formula C16H31N3O3 B7915507 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915507
M. Wt: 313.44 g/mol
InChI Key: FYUYXUBOOHXUHZ-ZDUSSCGKSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound often used in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable diamine with a carbonyl compound.

    Introduction of the Amino Acid Derivative: The amino acid derivative, specifically (S)-2-amino-3-methyl-butyric acid, is coupled to the piperidine intermediate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Carbamate Formation: The final step involves the introduction of the tert-butyl ester group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recycling and waste minimization are also key considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

    Substitution: The tert-butyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are used for ester hydrolysis.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the reduction of the carbamate group.

    Substitution: Free carboxylic acid from the hydrolysis of the tert-butyl ester.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound in the development of new therapeutics.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a key intermediate in the production of various drugs.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and amino acid moiety allow it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid methyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid ethyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid isopropyl ester

Uniqueness

Compared to its analogs, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This feature can improve the compound’s pharmacokinetic properties, making it a more attractive candidate for drug development.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUYXUBOOHXUHZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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